4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
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Description
4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Azetidin-3-amine; bis(trifluoroacetic acid)
Amino Acid Surrogates: Azetidines are considered remarkable for their aptness as amino acid surrogates . They can be used to mimic the structure of amino acids in various biological and chemical contexts .
Peptidomimetic and Nucleic Acid Chemistry: Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They can be used to create compounds that mimic the structure and function of peptides and nucleic acids .
Catalytic Processes: Azetidines have important prospects in various catalytic processes , including Henry, Suzuki, Sonogashira, and Michael additions . They can act as catalysts to speed up these chemical reactions .
Ring-Opening and Expansion Reactions: Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions can be used to create a variety of new compounds .
Synthesis of Functionalized Azetidines: Azetidines can be used in the synthesis of functionalized azetidines . For example, azetidine 174 was treated with a catalytic amount of Au(PPh 3)(NTf 2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid to synthesize spiro-3-furanone 175 .
Trifluoroacetic Acid Applications: Trifluoroacetic acid, a component of the compound, has many diverse uses in organic synthesis . It is a strong acid, water miscible, and has a low boiling point, making it a valuable reagent in many chemical reactions .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCMAVAYDZUHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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